(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride
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Overview
Description
(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride is a chemical compound with the molecular formula C17H29ClN4O3 and a molecular weight of 372.89 g/mol. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a formylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride typically involves multiple steps. One common method includes the reaction of 3-amino-4-methoxybenzyl chloride with bis(3-formylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The formylamino groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride involves its interaction with specific molecular targets. The amino and formylamino groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-methylbenzyl)bis[3-(formylamino)propyl]methylammonium chloride
- (3-Amino-4-ethoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride
- (3-Amino-4-hydroxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride
Uniqueness
(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride stands out due to its methoxy group, which imparts unique chemical properties. This group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
40948-32-1 |
---|---|
Molecular Formula |
C17H29ClN4O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(3-amino-4-methoxyphenyl)methyl-bis(3-formamidopropyl)-methylazanium;chloride |
InChI |
InChI=1S/C17H28N4O3.ClH/c1-21(9-3-7-19-13-22,10-4-8-20-14-23)12-15-5-6-17(24-2)16(18)11-15;/h5-6,11,13-14H,3-4,7-10,12,18H2,1-2H3,(H-,19,20,22,23);1H |
InChI Key |
JEYDIXVYLDTKKR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CCCNC=O)(CCCNC=O)CC1=CC(=C(C=C1)OC)N.[Cl-] |
Origin of Product |
United States |
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